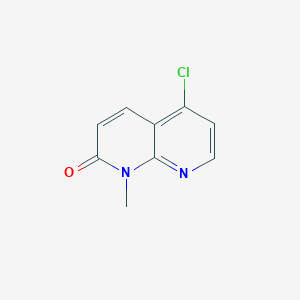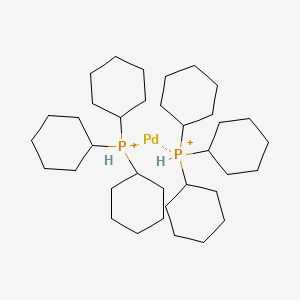
Palladium;tricyclohexylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium;tricyclohexylphosphanium is typically synthesized by reacting palladium(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation . The general reaction can be represented as:
PdCl2+2P(C6H11)3→PdCl2(P(C6H11)3)2
The reaction conditions often involve heating the mixture to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Palladium;tricyclohexylphosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium(0) species, which are active catalysts in many reactions.
Substitution: Ligands in the complex can be substituted with other ligands, altering its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and alkenes. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or ethanol .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Applications De Recherche Scientifique
Palladium;tricyclohexylphosphanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which palladium;tricyclohexylphosphanium exerts its effects involves the coordination of palladium with the phosphine ligands, which stabilizes the palladium center and facilitates its catalytic activity. The compound acts as a catalyst by forming transient palladium species that undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness
Palladium;tricyclohexylphosphanium is unique due to its high stability and effectiveness in catalyzing a wide range of reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the palladium center, enhancing its catalytic performance and selectivity compared to other palladium complexes .
Propriétés
Formule moléculaire |
C36H68P2Pd+2 |
|---|---|
Poids moléculaire |
669.3 g/mol |
Nom IUPAC |
palladium;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;/p+2 |
Clé InChI |
JGBZTJWQMWZVNX-UHFFFAOYSA-P |
SMILES canonique |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)

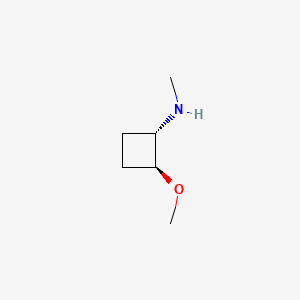
![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)

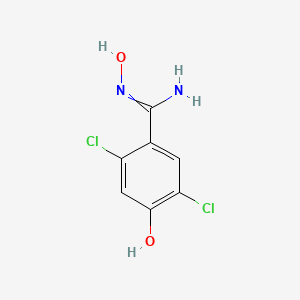


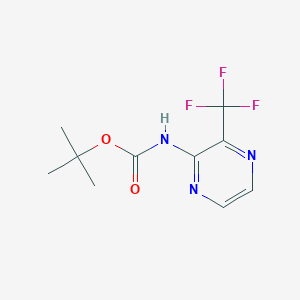
![2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13912141.png)
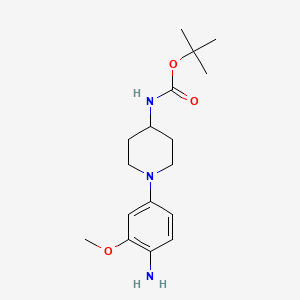
![(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13912151.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)
